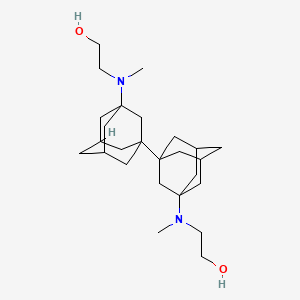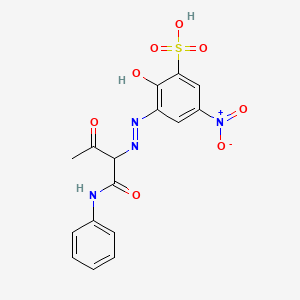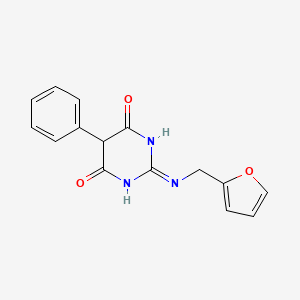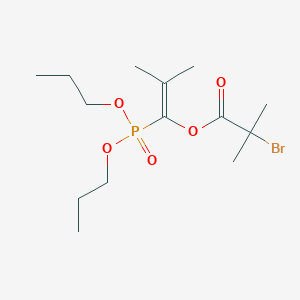
Ethenylphosphanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethenylphosphanone is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to an ethenyl group and a carbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethenylphosphanone can be synthesized through several methods. One common approach involves the reaction of ethenylphosphine with carbon monoxide under controlled conditions. This reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of high-pressure reactors to optimize the yield and efficiency of the reaction. The process may also include purification steps, such as distillation or crystallization, to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: Ethenylphosphanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert this compound to phosphine derivatives.
Substitution: The ethenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphine compounds.
Applications De Recherche Scientifique
Ethenylphosphanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organophosphorus compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes and receptors.
Industry: this compound is utilized in the production of advanced materials, such as polymers and catalysts, due to its unique reactivity and stability.
Mécanisme D'action
The mechanism by which ethenylphosphanone exerts its effects involves interactions with various molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. It can also interact with biological macromolecules, influencing their function and activity. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
Ethenylphosphanone can be compared with other organophosphorus compounds, such as:
Phosphine: Unlike phosphine, this compound contains an ethenyl group, which imparts different reactivity and properties.
Phosphine Oxides: this compound can be oxidized to form phosphine oxides, which have distinct chemical behaviors.
Phosphonates: These compounds have a similar phosphorus-carbon bond but differ in their functional groups and applications.
Uniqueness: this compound’s unique combination of an ethenyl group and a carbonyl group makes it a versatile compound with diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential in scientific research further highlight its significance.
Propriétés
Numéro CAS |
51285-65-5 |
|---|---|
Formule moléculaire |
C2H3OP |
Poids moléculaire |
74.02 g/mol |
Nom IUPAC |
1-phosphorosoethene |
InChI |
InChI=1S/C2H3OP/c1-2-4-3/h2H,1H2 |
Clé InChI |
ONLFBNDNPYLPCT-UHFFFAOYSA-N |
SMILES canonique |
C=CP=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,2-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethyl] benzoate](/img/structure/B14666867.png)
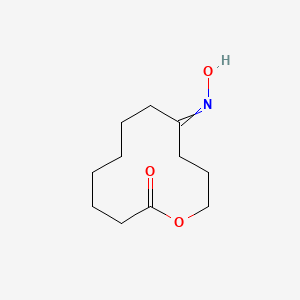
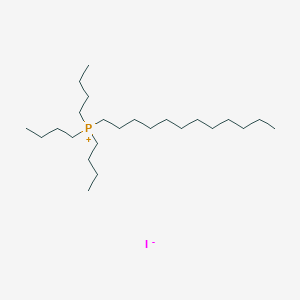
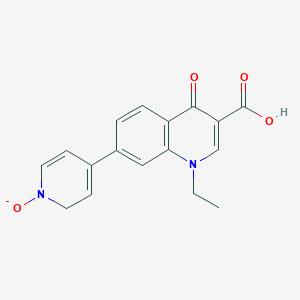

![1-[(Ethenyloxy)methyl]pyrene](/img/structure/B14666885.png)

